molecular formula C16H16N4O5S3 B14959819 N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

Cat. No.: B14959819
M. Wt: 440.5 g/mol
InChI Key: SIEFZVQDHLDGDL-UHFFFAOYSA-N
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Description

N⁶-[4-(Aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide (molecular formula: C₁₆H₁₆N₄O₅S₃, molecular weight: 440.52) is a benzothiazole-based sulfonamide derivative. It features a benzothiazole core substituted at the 2-position with a methylsulfonylamino group and at the 6-position with a carboxamide-linked 4-(aminosulfonyl)benzyl moiety. Key physicochemical properties include a logP of 0.931, logD of 0.8157, and polar surface area (PSA) of 126.883 Ų, indicating moderate lipophilicity and high polarity suitable for interactions with biological targets . Its structure includes four hydrogen bond donors and twelve acceptors, which may enhance binding affinity in enzyme-inhibitor interactions.

Properties

Molecular Formula

C16H16N4O5S3

Molecular Weight

440.5 g/mol

IUPAC Name

2-(methanesulfonamido)-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H16N4O5S3/c1-27(22,23)20-16-19-13-7-4-11(8-14(13)26-16)15(21)18-9-10-2-5-12(6-3-10)28(17,24)25/h2-8H,9H2,1H3,(H,18,21)(H,19,20)(H2,17,24,25)

InChI Key

SIEFZVQDHLDGDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfonyl and aminosulfonylbenzyl groups. Common synthetic routes may involve the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Aminosulfonylbenzyl Group Addition: The aminosulfonylbenzyl group can be added through nucleophilic substitution reactions using appropriate benzyl halides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
Target Compound (Y040-4736) C₁₆H₁₆N₄O₅S₃ 440.52 2-(Methylsulfonylamino), 6-carboxamide-4-sulfamoylbenzyl High polarity; potential kinase inhibition
4-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide C₁₃H₁₀ClN₃O₂S₂ 339.82 2-Chlorobenzothiazole, 4-aminobenzenesulfonamide Antimicrobial activity (not quantified)
N-{2-[(Benzenesulfonyl)amino]-4-methoxy-1,3-benzothiazol-6-yl}benzamide C₂₁H₁₈N₄O₄S₂ 454.52 4-Methoxybenzothiazole, 2-benzenesulfonylamino, 6-benzamide Enhanced solubility (PSA = 138.2 Ų)

Key Observations

Substituent Impact on Activity: The target compound’s methylsulfonylamino group (logP = 0.931) confers greater metabolic stability compared to the benzenesulfonylamino group in (logP = 1.2–1.5, estimated). The 4-(aminosulfonyl)benzyl moiety enhances interactions with polar enzyme pockets, unlike the simpler 4-aminobenzenesulfonamide in , which lacks the benzyl spacer.

Biological Activity Trends: Compounds with chloro-substituted benzothiazoles (e.g., ) often exhibit antimicrobial properties due to enhanced membrane permeability , whereas the target compound’s carboxamide group may favor protein-binding applications. The methoxy group in increases PSA (138.2 Ų vs.

Key Findings

  • The target compound’s logSw (-2.3692) suggests moderate aqueous solubility, outperforming thiadiazoles (e.g., ) but underperforming compared to amino-acid-substituted thiazolones (e.g., ).
  • Its 12 hydrogen bond acceptors exceed typical values for benzothiazole derivatives, likely contributing to target selectivity but increasing synthetic complexity .

Biological Activity

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole core
  • A carboxamide functional group
  • Sulfonyl and methylsulfonyl substituents

This structural configuration is believed to contribute to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • TRPM8 Antagonism : The compound has been identified as a potential antagonist of the TRPM8 channel, which is involved in sensory perception of temperature and pain. TRPM8 antagonists can modulate pain pathways and provide therapeutic benefits in conditions such as neuropathic pain .
  • Inhibition of Protein Tyrosine Phosphatases : Some studies suggest that benzothiazole derivatives can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways. Inhibition of PTPs can lead to enhanced insulin signaling and improved glucose metabolism, making this compound a candidate for diabetes treatment .
  • Binding Affinity : The compound has shown moderate binding affinity for specific RNA structures, indicating potential applications in RNA-targeted therapies .

Biological Activity Data Table

Activity Mechanism Reference
TRPM8 AntagonismModulation of sensory pathways
Inhibition of Protein Tyrosine PhosphatasesEnhances insulin signaling
Binding to RNA StructuresPotential RNA-targeted therapy

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Diabetes Management : A study investigated the effects of sulfonamide derivatives on glucose metabolism in diabetic models. The findings indicated that these compounds could enhance insulin sensitivity and lower blood glucose levels through PTP inhibition .
  • Pain Management : Research into TRPM8 antagonists revealed that they could effectively reduce pain responses in animal models, suggesting that this compound might be beneficial in treating chronic pain conditions .
  • Anticancer Activity : Preliminary studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

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